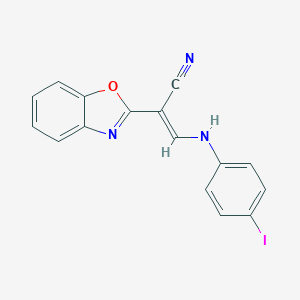
2-(1,3-Benzoxazol-2-yl)-3-(4-iodoanilino)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzoxazol-2-yl)-3-(4-iodoanilino)acrylonitrile, also known as BIA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BIA is a highly conjugated molecule that possesses a unique structure, making it an ideal candidate for various research studies.
Scientific Research Applications
2-(1,3-Benzoxazol-2-yl)-3-(4-iodoanilino)acrylonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
In materials science, this compound has been used as a building block for the synthesis of various organic materials, including conjugated polymers and organic semiconductors. This compound-based materials have shown promising applications in organic electronic devices, such as organic field-effect transistors and organic solar cells.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzoxazol-2-yl)-3-(4-iodoanilino)acrylonitrile is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the NF-κB and PI3K/Akt pathways. This compound has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of various signaling pathways. This compound has also been shown to possess anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
2-(1,3-Benzoxazol-2-yl)-3-(4-iodoanilino)acrylonitrile possesses various advantages for lab experiments, including its high yield, cost-effectiveness, and unique structure. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research of 2-(1,3-Benzoxazol-2-yl)-3-(4-iodoanilino)acrylonitrile, including the synthesis of this compound derivatives with improved solubility and bioavailability, the investigation of the structure-activity relationship of this compound and its derivatives, and the development of this compound-based materials for various applications, including organic electronic devices and drug delivery systems. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a unique and promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of this compound is cost-effective, and it possesses various biochemical and physiological effects that make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the potential of this compound and its derivatives for various applications.
Synthesis Methods
The synthesis of 2-(1,3-Benzoxazol-2-yl)-3-(4-iodoanilino)acrylonitrile involves the reaction of 2-aminobenzoxazole and 4-iodoaniline with acrylonitrile. The reaction is carried out in the presence of a base and a solvent, such as dimethyl sulfoxide or dimethylformamide. The yield of this compound is typically high, making it a cost-effective compound for scientific research.
properties
Molecular Formula |
C16H10IN3O |
|---|---|
Molecular Weight |
387.17 g/mol |
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-(4-iodoanilino)prop-2-enenitrile |
InChI |
InChI=1S/C16H10IN3O/c17-12-5-7-13(8-6-12)19-10-11(9-18)16-20-14-3-1-2-4-15(14)21-16/h1-8,10,19H/b11-10+ |
InChI Key |
WRYXXDKAICUGEW-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/C(=C/NC3=CC=C(C=C3)I)/C#N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)C(=CNC3=CC=C(C=C3)I)C#N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(=CNC3=CC=C(C=C3)I)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Methyl-5-[1-(2,4-dinitrophenylhydrazono)ethyl]furan](/img/structure/B273829.png)

![(5E)-5-[(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B273836.png)
![N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide](/img/structure/B273839.png)
![4-chloro-N'-[1-methyl-3-(4-morpholinyl)-3-oxopropylidene]benzohydrazide](/img/structure/B273840.png)
![3-allyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-{[4-(2-phenylvinyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B273842.png)
![3-allyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B273843.png)
![3-ethyl-2-[(4-methoxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273844.png)
![2-[(4-chlorophenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B273845.png)
![3-allyl-2-[(4-bromophenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273848.png)
![3-allyl-2-[(4-bromophenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273849.png)
